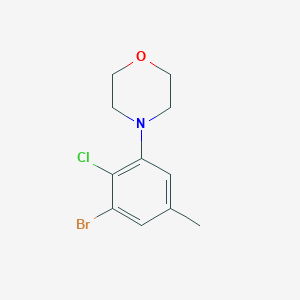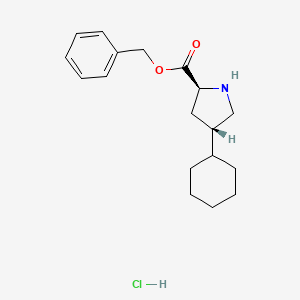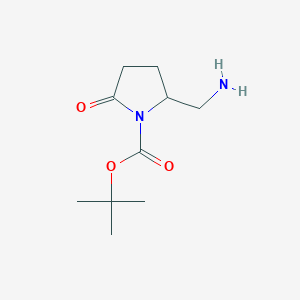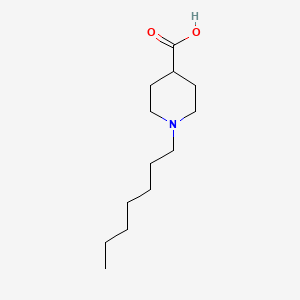![molecular formula C13H10N2O B13865915 2-(3-Methylphenyl)-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13865915.png)
2-(3-Methylphenyl)-[1,3]oxazolo[5,4-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methylphenyl)-[1,3]oxazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the oxazolo[5,4-b]pyridine family. These compounds are known for their diverse pharmacological properties, including antimicrobial, antiviral, anticonvulsant, antifungal, and anticancer activities . The structure of this compound consists of a pyridine ring fused with an oxazole ring, and a 3-methylphenyl group attached to the oxazole ring.
準備方法
The synthesis of 2-(3-Methylphenyl)-[1,3]oxazolo[5,4-b]pyridine typically involves the reaction of 2-amino-3-hydroxypyridine with 3-methylbenzoyl chloride under specific conditions . The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
2-(3-Methylphenyl)-[1,3]oxazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the methyl group, forming a carboxylic acid derivative.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may target the oxazole ring, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring. Electrophilic substitution reactions, such as nitration or halogenation, can introduce various functional groups onto the phenyl ring.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-(3-Methylphenyl)-[1,3]oxazolo[5,4-b]pyridine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: The compound has shown potential as an antimicrobial agent, particularly against methicillin-resistant Staphylococcus aureus (MRSA). It has also been studied for its antiviral and antifungal properties.
Medicine: Research has indicated that this compound may have anticancer activity. It has been evaluated for its ability to inhibit the growth of cancer cells and induce apoptosis.
Industry: The compound’s antimicrobial properties make it a candidate for use in the development of new disinfectants and preservatives. It may also be used in the formulation of agricultural chemicals, such as herbicides and fungicides.
作用機序
The mechanism of action of 2-(3-Methylphenyl)-[1,3]oxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . The compound may also interfere with DNA replication and protein synthesis in microorganisms.
In cancer cells, the compound’s anticancer activity is believed to involve the induction of apoptosis through the activation of caspases and the modulation of signaling pathways related to cell survival and proliferation. The exact molecular targets and pathways involved in these effects are still under investigation.
類似化合物との比較
2-(3-Methylphenyl)-[1,3]oxazolo[5,4-b]pyridine can be compared with other similar compounds, such as:
2-(4-Methylphenyl)-[1,3]oxazolo[5,4-b]pyridine: This compound has a similar structure but with a methyl group at the 4-position of the phenyl ring. It may exhibit different chemical reactivity and biological activity due to the positional isomerism.
2-(3,5-Dimethylphenyl)-[1,3]oxazolo[5,4-b]pyridine: This compound has two methyl groups on the phenyl ring, which can influence its chemical and biological properties.
2-(4-Chlorophenyl)-[1,3]oxazolo[5,4-b]pyridine: The presence of a chlorine atom on the phenyl ring can significantly alter the compound’s reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can affect its interaction with molecular targets and its overall pharmacological profile.
特性
分子式 |
C13H10N2O |
|---|---|
分子量 |
210.23 g/mol |
IUPAC名 |
2-(3-methylphenyl)-[1,3]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C13H10N2O/c1-9-4-2-5-10(8-9)12-15-11-6-3-7-14-13(11)16-12/h2-8H,1H3 |
InChIキー |
UQWHJJMSHWJPBJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=NC3=C(O2)N=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


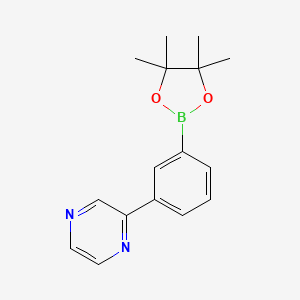

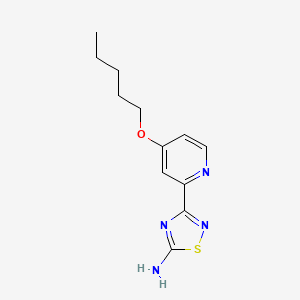
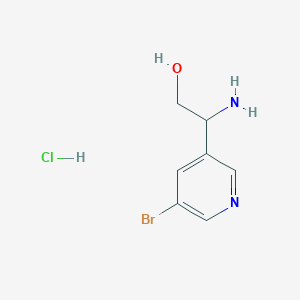
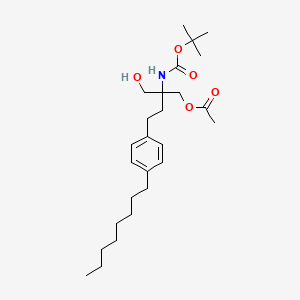
![2-[(Dimethylamino)methyl]-6-quinolinamine](/img/structure/B13865864.png)
